beta-D-Threofuranose
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-D-Threofuranose can be synthesized through several methods. One common approach involves the epimerization of D-erythrose under basic conditions, leading to the formation of this compound. This process typically involves the use of calcium hydroxide as a catalyst .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar synthetic routes as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Beta-D-Threofuranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Produces acids such as threonic acid.
Reduction: Yields alcohols like threitol.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Beta-D-Threofuranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: It plays a role in studying carbohydrate metabolism and enzyme interactions.
Industry: Its derivatives are used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which beta-D-Threofuranose exerts its effects involves its interaction with various enzymes and receptors. It can act as a substrate for enzymes involved in carbohydrate metabolism, influencing pathways such as glycolysis and the pentose phosphate pathway . Its molecular targets include specific enzymes that catalyze the conversion of sugars.
Comparison with Similar Compounds
Similar Compounds
Beta-D-Ribofuranose: Another furanose sugar with a five-membered ring structure, commonly found in RNA.
Beta-D-Fructofuranose: A ketohexose that also adopts a furanose form, found in many fruits.
Uniqueness
Beta-D-Threofuranose is unique due to its smaller size (four carbons) compared to other furanose sugars like beta-D-Ribofuranose and beta-D-Fructofuranose. This smaller size influences its reactivity and the types of reactions it undergoes, making it a valuable compound for specific biochemical studies .
Properties
CAS No. |
80877-73-2 |
---|---|
Molecular Formula |
C4H8O4 |
Molecular Weight |
120.10 g/mol |
IUPAC Name |
(2R,3S,4R)-oxolane-2,3,4-triol |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4-/m1/s1 |
InChI Key |
FMAORJIQYMIRHF-FLRLBIABSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](O1)O)O)O |
Canonical SMILES |
C1C(C(C(O1)O)O)O |
Origin of Product |
United States |
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